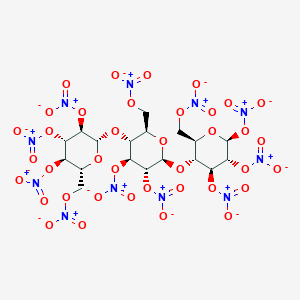
2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine
Overview
Description
2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the purine ring and a tetrahydrofuran group attached to the 9 position
Preparation Methods
The synthesis of 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine typically involves the reaction of 2,6-dichloropurine with 2,3-dihydrofuran under acidic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the tetrahydrofuran group is introduced at the 9 position of the purine ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with different nucleophiles, such as amines, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Dehydrogenative Coupling (CDC): This reaction involves the formation of C-C bonds at the expense of C-H bonds, often catalyzed by metals or other organic compounds.
Common reagents used in these reactions include amines for substitution reactions and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cytokinin oxidase/dehydrogenase (CKX) enzymes, which play a role in regulating plant growth and development . The compound’s ability to modulate these enzymes can lead to various physiological effects, such as enhanced shoot and root growth in plants .
Comparison with Similar Compounds
2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine can be compared with other similar compounds, such as:
2,6-Dichloro-9-(tetrahydropyran-2-yl)-9H-purine: This compound has a tetrahydropyran group instead of a tetrahydrofuran group, which may result in different chemical and biological properties.
2-Chloro-6-(3-methoxyphenylamino)-9-(tetrahydrofuran-2-yl)purine: This derivative has an additional methoxyphenylamino group, which can enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydrofuran group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2,6-dichloro-9-(oxolan-2-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O/c10-7-6-8(14-9(11)13-7)15(4-12-6)5-2-1-3-16-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCRQUGOOQUHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2N=C(N=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287907 | |
| Record name | 2,6-Dichloro-9-(oxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90348-54-2 | |
| Record name | NSC53345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloro-9-(oxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid](/img/structure/B3344713.png)






![8-methylpyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B3344770.png)




